molecular formula C9H5F3O2 B8378871 4-(Trfluorovinyloxy)benzaldehyde

4-(Trfluorovinyloxy)benzaldehyde

Cat. No. B8378871
M. Wt: 202.13 g/mol
InChI Key: DFPRRKSVQKNEFT-UHFFFAOYSA-N
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Patent
US07019453B2

Procedure details

Compound 32 intermediates: To a solution of 4-(trifluorovinyloxy)-bromobenzene (9.25 g, 36.6 mmol) in dry diethyl ether (60 mL) at −78° C. was added t-BuLi (23.7 mL, 1.7 M in pentane) dropwise. One hour later, DMF (4.3 mL, 1.5 eq) was added dropwise. The reaction mixture was stirred at −78° C. for 1 h. Then the reaction mixture was allowed to warm up to room temperature for about 45 min, and quenched by adding water (10 mL). The ethereal layer was collected and the aqueous layer was extracted with diethyl ether. The combined organic layer was washed with water twice (50 mL×2), and dried over sodium sulfate. After filtration and evaporation of the solvent, the product was dried in vacuum overnight to give 4-(trifluorovinyloxy)benzaldehyde as yellow oil, which can be used in next step without further purification. 1H NMR (CDCl3): δ 10.18 (s, 1H), 7.85 (d, J=8.8 Hz, 2H), 7.17 (d, J=8.8 Hz, 2H).
[Compound]
Name
Compound 32
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
23.7 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
4.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([O:6][C:7]1[CH:12]=[CH:11][C:10](Br)=[CH:9][CH:8]=1)=[C:3]([F:5])[F:4].[Li]C(C)(C)C.CN([CH:22]=[O:23])C>C(OCC)C>[F:1][C:2]([O:6][C:7]1[CH:12]=[CH:11][C:10]([CH:22]=[O:23])=[CH:9][CH:8]=1)=[C:3]([F:5])[F:4]

Inputs

Step One
Name
Compound 32
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
9.25 g
Type
reactant
Smiles
FC(=C(F)F)OC1=CC=C(C=C1)Br
Name
Quantity
23.7 mL
Type
reactant
Smiles
[Li]C(C)(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
4.3 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature for about 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by adding water (10 mL)
CUSTOM
Type
CUSTOM
Details
The ethereal layer was collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with diethyl ether
WASH
Type
WASH
Details
The combined organic layer was washed with water twice (50 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the product was dried in vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(=C(F)F)OC1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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